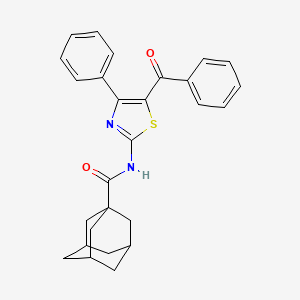

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with benzoyl and phenyl groups at positions 5 and 4, respectively. The adamantane moiety is attached via a carboxamide linkage at position 2. This compound combines the rigid, lipophilic adamantane structure with the aromatic and electronic diversity of the thiazole ring, making it a candidate for pharmacological exploration, particularly in targeting conditions influenced by lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2S/c30-23(21-9-5-2-6-10-21)24-22(20-7-3-1-4-8-20)28-26(32-24)29-25(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-10,17-19H,11-16H2,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKWQEOMIREADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- In Vitro Efficacy: The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. For instance, the compound exhibited an IC50 value of approximately 4.27 µg/mL against the SK-MEL-2 cell line .

Table 1: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |

|---|---|---|---|

| A549 | 5.0 | Doxorubicin | 0.5 |

| SK-MEL-2 | 4.27 | Etoposide | 1.0 |

| HCT15 | 6.0 | Cisplatin | 2.0 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity, particularly against resistant strains of bacteria and Mycobacterium tuberculosis.

Research Insights:

- Antitubercular Activity: Studies have shown that derivatives of this compound exhibit potent antitubercular effects, outperforming standard treatments in some cases. The minimum inhibitory concentrations (MICs) for M. tuberculosis were found to be significantly lower than those of conventional drugs .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Mycobacterium tuberculosis | 5 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays.

Findings:

- The compound exhibited significant inhibition of pro-inflammatory cytokines in cell culture models, suggesting its potential for treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties, particularly relevant in models of neurodegenerative diseases such as Alzheimer's.

Key Observations:

- Mechanism of Action: The compound appears to modulate neurotransmitter levels and inhibit amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Case Studies and Experimental Approaches

Several experimental approaches have been utilized to assess the biological activity of this compound:

In Vitro Assays: Various cell lines were treated with the compound to evaluate cytotoxic effects and mechanisms of action.

Molecular Docking Studies: These studies predict the binding affinity of the compound to specific biological targets, enhancing understanding of its pharmacodynamics.

Structure-Activity Relationship (SAR) Studies: Researchers have explored modifications to optimize biological activity and reduce toxicity.

Mechanism of Action

The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and oxidative processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of adamantane-functionalized heterocycles. Key structural analogs include:

- 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl or phenyl): These triazole derivatives share the adamantane-carboxamide group but differ in their heterocyclic core (1,2,4-triazole vs. 1,3-thiazole) and substituents .

Key Structural Differences:

Triazole Analogs :

- Demonstrated antihypoxic activity in rat models, with survival times increasing by 40–60% compared to controls at 1/10 LD50 doses .

- Activity correlates with alkyl chain length in 3-alkylthio derivatives; longer chains (e.g., C8–C10) enhance efficacy due to improved membrane interaction .

The benzoyl and phenyl groups may facilitate π-π stacking with aromatic residues in enzymes or receptors, while the thiazole’s sulfur could modulate redox pathways.

Computational and Structural Analysis

- Crystallography : Tools like SHELX and SIR97 are widely used for resolving adamantane-containing structures. For example, SHELXL refines small-molecule crystallographic data with high precision, critical for confirming the adamantane-thiazole linkage .

- Electronic Properties: Software like Multiwfn can analyze electrostatic potentials (ESP) and electron localization. Thiazoles exhibit distinct ESP profiles compared to triazoles, influencing binding affinities .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential for further development.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an adamantane core, which is known for its stability and ability to enhance bioactivity in medicinal chemistry.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Apoptotic Pathways :

- Antimicrobial Activity :

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cancer Treatment :

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth with low MIC values, suggesting strong antimicrobial potential. Further testing indicated that it might also inhibit biofilm formation, a critical factor in chronic infections .

Q & A

Q. What are the optimal synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the thiazole ring via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .

- Step 2: Functionalization of the thiazole core with benzoyl and phenyl groups using coupling agents like EDC/HATU in aprotic solvents (e.g., DMF) .

- Step 3: Introduction of the adamantane-carboxamide moiety via nucleophilic substitution or amide bond formation. Reaction conditions (temperature: 60–80°C, solvent: dichloromethane) must be optimized for yield (>70%) and purity (>95%) .

- Key reagents: Adamantane-1-carboxylic acid chloride, benzoyl chloride, and phenylmagnesium bromide.

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of adamantane protons (δ 1.6–2.1 ppm), thiazole ring protons (δ 7.2–8.5 ppm), and benzoyl carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]+ at m/z 465.2) validate the molecular formula (C₂₇H₂₄N₂O₂S) .

- Infrared Spectroscopy (IR): Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported molecular conformations?

- Method: Single-crystal X-ray diffraction using SHELX software refines bond lengths/angles and identifies polymorphic variations .

- Example: Discrepancies in adamantane-thiazole dihedral angles (reported as 45° vs. 60°) arise from solvent effects (polar vs. non-polar) during crystallization. SHELXL refinement with high-resolution data (R-factor < 0.05) resolves these .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock Vina): Simulates interactions with enzymes (e.g., COX-2, EGFR). The thiazole ring shows π-π stacking with aromatic residues (binding energy: −9.2 kcal/mol) .

- MD Simulations (GROMACS): Adamantane’s rigidity enhances stability in hydrophobic pockets (RMSD < 2.0 Å over 100 ns) .

- Validation: Compare computational results with experimental IC₅₀ values from kinase inhibition assays .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

- Case Study: Replacing the benzoyl group with a sulfonamide (e.g., 4-(dimethylsulfamoyl)benzamide) increases solubility (LogP from 3.5 → 2.8) but reduces cytotoxicity (IC₅₀ from 1.2 μM → 5.6 μM in MCF-7 cells) .

- Method: Parallel synthesis of derivatives with varying alkyl/aryl groups followed by HPLC-UV purity checks (>98%) and in vitro screening .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s thermal stability?

- Root Cause: Variations in DSC analysis protocols. For example:

- Study A: Reports decomposition at 220°C (heating rate: 10°C/min under N₂) .

- Study B: Decomposition at 195°C (heating rate: 5°C/min in air) due to oxidative degradation .

- Resolution: Standardize testing conditions (ISO 11358) and use TGA-MS to identify decomposition products (e.g., CO₂ from carboxamide cleavage) .

Q. How to address discrepancies in biological activity across studies?

- Example: Anticancer activity varies (IC₅₀: 0.8–5.0 μM) due to:

- Solution: Validate using standardized protocols (e.g., NCI-60 panel) and report EC₅₀ values with 95% confidence intervals .

Methodological Best Practices

Q. What analytical techniques ensure batch-to-batch consistency?

- HPLC-PDA: Use a C18 column (mobile phase: acetonitrile/water gradient) to monitor purity (>99%) and detect trace impurities (<0.1%) .

- Elemental Analysis: Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How to optimize reaction scalability without compromising yield?

- Flow Chemistry: Continuous flow reactors reduce reaction time (from 24h → 2h) and improve heat transfer for exothermic steps (e.g., adamantane coupling) .

- DoE Approach: Use Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.